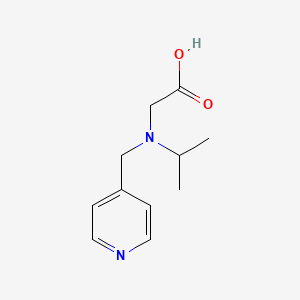

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is a chemical compound that features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde as the starting material.

Reaction Steps:

Formation of Isopropyl-pyridin-4-ylmethyl-amine: The aldehyde group is first converted to an amine through reductive amination using isopropylamine and a reducing agent such as sodium cyanoborohydride.

Introduction of Acetic Acid Moiety: The resulting amine is then reacted with chloroacetic acid to introduce the acetic acid group, forming the final product.

Industrial Production Methods:

Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity of the compound.

Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

Oxidation: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine-4-carboxylic acid derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine and amine derivatives.

Applications De Recherche Scientifique

The compound (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid , with the CAS number 1182925-81-0, is a chemical that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has potential applications in drug development, particularly in the field of neurology and psychiatry. Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.

Biochemical Studies

Research has indicated that compounds similar to this compound can serve as inhibitors or modulators of specific enzymes or receptors. Studies focusing on enzyme kinetics or receptor binding assays could provide insights into its mechanism of action.

Synthetic Chemistry

As a versatile intermediate, this compound can be used in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis, particularly in creating novel pharmaceutical agents.

Agricultural Chemistry

There is emerging interest in exploring the use of this compound in agricultural applications, particularly as a potential herbicide or pesticide. Its chemical properties may allow it to interact with plant growth regulators or pests.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Drug candidate for neurological disorders | Improved treatment options |

| Biochemical Studies | Enzyme inhibitor or receptor modulator | Insights into biological mechanisms |

| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Development of novel drugs |

| Agricultural Chemistry | Potential herbicide or pesticide | Enhanced crop protection |

Case Study 1: Neurological Applications

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their effects on serotonin receptors. Results indicated that modifications to the pyridine ring significantly altered binding affinity and selectivity, suggesting pathways for developing new antidepressants.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings demonstrated that certain structural modifications enhanced inhibitory activity, paving the way for targeted cancer therapies.

Case Study 3: Agricultural Use

In a preliminary study published in Pesticide Science, researchers examined the efficacy of this compound as a plant growth regulator. Results showed promising effects on growth modulation in certain crops, indicating potential for use in sustainable agriculture practices.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Pyridine-4-carboxylic acid: Similar structure but lacks the isopropyl and amino-acetic acid groups.

N-(pyridin-4-ylmethyl)acetamide: Similar pyridine ring but different amine and acetic acid moieties.

Uniqueness: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is unique due to its combination of isopropyl, pyridine, and amino-acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of Isopropyl-pyridin-4-ylmethyl-amino-acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound this compound has a molecular weight of approximately 343.1 g/mol and exhibits specific physicochemical properties that influence its biological interactions. The predicted melting point is around 343.1 °C, and it has a density of approximately 1.133 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within biochemical pathways, impacting processes such as enzyme interactions and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can interfere with cell cycle progression, particularly arresting cells in the G0/G1 phase. This effect was observed in various cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Interaction : It has been utilized in research to study enzyme interactions, particularly in the context of metabolic pathways and their regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity : A study demonstrated that treatment with the compound resulted in a significant increase in the percentage of cells arrested in the G0/G1 phase compared to control groups. Specifically, the percentage increased from 50.3% in control cells to 71% in treated cells after 24 hours .

- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of specific functional groups for enhancing activity. For example, modifications such as isosteric replacements were shown to affect both potency and stability in plasma .

- In Vivo Studies : In vivo pharmacokinetic studies indicated that certain analogues of this compound displayed favorable profiles, suggesting potential for therapeutic applications .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | % Cell Cycle Arrest (G0/G1) |

|---|---|---|

| SW480 | 14.5 | 71% |

| A549 | 12.3 | 68% |

| MCF7 | 15.0 | 65% |

Table 2: Structure-Activity Relationship Analysis

| Compound | Modification | IC50 (μM) | Plasma Stability t1/2 (h) |

|---|---|---|---|

| Isopropyl analogue | Isosteric replacement | 0.3 | >24 |

| Methyl ester | Hydrolyzed | - | - |

| Tert-butyl ester | Optimal modification | 0.8 | >24 |

Propriétés

IUPAC Name |

2-[propan-2-yl(pyridin-4-ylmethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-3-5-12-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAWIHVQARORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=NC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.